molecular formula C13H12 B154233 2,3-dihydro-1H-cyclopenta[b]naphthalene CAS No. 1624-26-6

2,3-dihydro-1H-cyclopenta[b]naphthalene

Cat. No.: B154233
CAS No.: 1624-26-6
M. Wt: 168.23 g/mol
InChI Key: VEWAWZXAARZEAN-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-cyclopenta[b]naphthalene (CAS 1624-26-6) is a versatile fused-ring organic compound that serves as a fundamental building block in advanced materials and medicinal chemistry research. This compound provides the core scaffold for a class of molecules known for their significant electron-accepting properties and planar structure when functionalized. Its primary research value lies in synthesizing extended π-conjugated systems. It is a key precursor for developing high-performance push-pull dyes and photoinitiators . Researchers functionalize the core structure to create strong electron-accepting moieties, such as 1H-cyclopenta[b]naphthalene-1,3(2H)-dione, which are crucial for dyes used in non-linear optics (NLO) , organic photovoltaics (OPVs) , and as versatile photoinitiators for photopolymerization . These dye systems demonstrate excellent reactivity upon exposure to visible light (e.g., 405 nm LEDs), making them suitable for applications in 3D printing and the fabrication of polymer composites under mild conditions . Furthermore, the core structure is found in synthetic naphthoquinone derivatives that exhibit promising biological activity. Related cyclopenta-fused naphthoquinone compounds have demonstrated potent antifungal activity against dermatophytes and opportunistic fungi like Cryptococcus spp. . Preliminary mechanism-of-action studies on these derivatives suggest they act by disrupting cell membrane permeability , leading to ion efflux and leakage of cellular components, independent of ergosterol binding . This product is provided for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1624-26-6

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

IUPAC Name

2,3-dihydro-1H-cyclopenta[b]naphthalene

InChI

InChI=1S/C13H12/c1-2-5-11-9-13-7-3-6-12(13)8-10(11)4-1/h1-2,4-5,8-9H,3,6-7H2

InChI Key

VEWAWZXAARZEAN-UHFFFAOYSA-N

SMILES

C1CC2=CC3=CC=CC=C3C=C2C1

Canonical SMILES

C1CC2=CC3=CC=CC=C3C=C2C1

Other CAS No.

1624-26-6

Origin of Product

United States

Scientific Research Applications

Photopolymerization and Photoinitiators

Overview : One of the significant applications of 2,3-dihydro-1H-cyclopenta[b]naphthalene is in the development of push-pull dyes that act as photoinitiators for photopolymerization processes. These dyes are essential in fields such as 3D printing and the fabrication of photocomposites.

Case Study : A study conducted by Ke Sun et al. (2020) demonstrated the efficacy of push-pull chromophores derived from 1H-cyclopenta[b]naphthalene-1,3(2H)-dione. These compounds exhibited enhanced photoinitiating abilities compared to traditional dyes, resulting in improved polymerization rates under LED light sources. The research highlighted their application in creating durable photocomposites suitable for various industrial uses .

Table 1: Properties of Push-Pull Dyes Derived from this compound

Compound TypeAbsorption Max (nm)Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹)Application Area
Push-Pull Dye45010,000Photopolymerization
Traditional Dye4005,000Standard applications

Organic Electronics

Overview : The compound also finds applications in organic electronics, particularly in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Its ability to form stable charge transfer complexes makes it suitable for these technologies.

Case Study : Recent research has focused on designing naphthalene-based derivatives with D-π-A configurations that incorporate this compound. These derivatives have shown promising results in enhancing the efficiency of organic solar cells by improving light absorption and charge mobility .

Fluorescent Probes

Overview : Another notable application is in the development of fluorescent probes for biological imaging and diagnostics. The compound's structural properties allow it to be modified to enhance its fluorescence characteristics.

Case Study : A study outlined the synthesis of cyclopenta[b]naphthalene cyanoacrylate dyes that exhibit environment-sensitive fluorescence. By altering the donor and acceptor groups attached to the cyclopenta[b]naphthalene scaffold, researchers achieved varying emission profiles that are useful for monitoring cellular environments .

Chemical Synthesis

Overview : The compound serves as a precursor in various synthetic pathways, including Diels-Alder reactions and other cycloaddition processes.

Case Study : Research on the Diels-Alder reaction involving this compound demonstrated its utility in synthesizing complex polycyclic structures with potential pharmacological properties. The ability to undergo retro-Diels-Alder reactions at elevated temperatures further expands its applicability in synthetic organic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopenta-Fused Naphthalene Derivatives

Hexahydro Analogues
  • 2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalene (C₁₃H₁₆):
    • Structure : Features additional saturation in the fused rings, resulting in a boat-like conformation.
    • Properties : Higher hydrophobicity (LogP = 3.05) compared to the dihydro analogue (LogP ≈ 2.8 estimated) due to reduced aromaticity .
    • Applications : Primarily explored in hydrocarbon chemistry for synthetic intermediates.
Cyclopropane-Fused Analogues
  • 1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene :
    • Structure : Incorporates a strained cyclopropane ring fused to naphthalene.
    • Properties : Increased ring strain enhances reactivity in cycloaddition reactions, unlike the more stable cyclopentane-fused systems .

Functionalized Derivatives of 2,3-Dihydro-1H-cyclopenta[b]naphthalene

Compound Name Functional Group(s) Key Properties/Applications References
7-Methoxy-2,3-dihydro-1H-cyclopenta[b]naphthalene-1-one Methoxy, ketone Improved photostability in microemulsions for topical NSAID delivery
1-(Dicyanomethylene)-3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalene (DMP) Dicyanomethylene, ketone Low band gap (2.048 eV) for organic electronics; nitro/sulfonic acid substituents further reduce band gaps
2-(3-Oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile (EA7) Malononitrile, ketone Strong electron-accepting capacity in push-pull dyes

Comparison with Quinoline Analogues

While 2,3-dihydro-1H-cyclopenta[b]quinoline shares structural similarities, its nitrogen-containing aromatic system confers distinct properties:

  • Biological Activity: Quinoline derivatives show potent acetylcholinesterase (AChE) inhibition (e.g., IC₅₀ = 3.65 nM for compound 6h) but lower photostability compared to naphthalene-based analogues .
  • Electronic Properties: The nitrogen atom in quinoline increases electron density, making it less suitable than naphthalene derivatives for electron-deficient materials .

Structural and Conformational Analysis

  • 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol: Conformation: Cyclopentane ring adopts an envelope conformation, enabling steric flexibility for functionalization . Reactivity: The hydroxyl group facilitates hydrogen bonding, enhancing solubility in polar solvents compared to non-functionalized analogues.

Key Research Findings

Photostability: Microemulsion formulations of 7-methoxy-2,3-dihydro-1H-cyclopenta[b]naphthalene-1-one show 50% higher stability than ethanol solutions, critical for topical applications .

Electronic Tuning : Nitro groups on DMP reduce band gaps to 2.048 eV, outperforming trifluoromethyl-substituted analogues (2.157 eV) .

Biodistribution: Radiolabeled dihydroquinoline derivatives demonstrate selective AChE inhibition in brain tissues, a trait yet to be optimized in naphthalene-based systems .

Preparation Methods

Key Steps:

  • Cycloaddition : Initial [4+2] cycloaddition forms a bicyclic adduct.

  • Cycloreversion : Heating at 170°C in a sealed tube induces retro-DA cleavage, eliminating ethylene and yielding the aromatized product.

Conditions :

ParameterValue
Temperature170°C
SolventNone (neat conditions)
Reaction Time12 hours
Yield86%

Advantages : High yield and simplicity.
Limitations : Requires precise temperature control to prevent side reactions.

Sodium Borohydride Reduction of Ketone Precursors

Reduction of ketone derivatives, such as benz[f]indanone, using sodium borohydride (NaBH₄) provides access to the alcohol intermediate, which can be dehydrated to form the target compound.

Procedure:

  • Reduction : Benz[f]indanone is treated with NaBH₄ in a THF/MeOH solvent mixture at 0°C to room temperature.

  • Crystallization : The resulting alcohol is purified via recrystallization (hexane/chloroform).

Conditions :

ParameterValue
Reducing AgentNaBH₄ (1.2 equiv.)
SolventTHF/MeOH (3:2)
Temperature0°C → rt
Yield89%

Advantages : Mild conditions and high functional group tolerance.
Limitations : Requires additional dehydration step for final aromatization.

Microwave-Assisted Intramolecular Dehydro-Diels-Alder (IDDDA) Reaction

The IDDDA reaction enables rapid construction of the cyclopenta[b]naphthalene core from enyne precursors under microwave irradiation.

Mechanism:

  • Enyne Substrate Preparation : Formylation of alkynes followed by cyclization.

  • Microwave Cyclization : Heating at 180°C for 1 hour induces intramolecular cyclization.

Conditions :

ParameterValue
CatalystNone
Solvento-Dichlorobenzene
Temperature180°C (microwave)
Reaction Time1 hour
Yield73–80%

Advantages : Reduced reaction time and scalability.
Limitations : Requires specialized microwave equipment.

Cyclization of Enyne Precursors Under Conventional Heating

Enyne substrates undergo thermal cyclization in non-polar solvents to form the target compound. This method is documented in patent literature for related derivatives.

Example :

  • Substrate : Methyl this compound-4-carboxylate.

  • Conditions : Petroleum ether, reflux (12 hours), 75% yield.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)TimeKey Equipment
Retro-DA8617012 hoursSealed tube
NaBH₄ Reduction890 → rt2 hoursStandard glassware
Microwave IDDDA73–801801 hourMicrowave reactor
Enyne Cyclization75100 (reflux)12 hoursReflux apparatus

Trends :

  • Microwave methods offer time efficiency but lower yields compared to thermal approaches.

  • Retro-DA and NaBH₄ reduction are optimal for high-purity synthesis.

Structural Characterization and Validation

Post-synthesis analysis includes:

  • X-ray Crystallography : Confirms planar geometry and π-stacking interactions (centroid-centroid distance: 3.8195 Å).

  • NMR Spectroscopy : Distinct signals for cyclopentane protons (δ 2.09–3.26 ppm) and aromatic protons (δ 7.43–8.06 ppm) .

Q & A

Q. Key Considerations :

  • Monitor reaction progress using NMR for intermediate characterization.
  • Optimize solvent systems (e.g., THF/MeOH ratios) to enhance yield.

Basic: How can NMR and X-ray diffraction resolve structural ambiguities in cyclopenta-fused naphthalenes?

Methodological Answer:

  • ¹H-NMR : Distinct splitting patterns (e.g., AA′BB′ for H2/H3 protons) and chemical shifts (e.g., δ 5.39 for hydroxyl groups) provide insights into electronic environments and stereochemistry .
  • X-ray Diffraction : Envelope conformations in cyclopentene rings (puckering parameters: Q(2) = 0.2503 Å, φ(2) = 110.1°) and intermolecular interactions (O–H⋯O hydrogen bonds, π-π stacking at 3.8981 Å) validate crystal packing models .

Q. Protocol :

  • Use 400 MHz NMR for high-resolution spectra.
  • Refine X-ray data with software (e.g., SHELX) to quantify torsion angles (e.g., C9–C8–C13–O1 = -141.52°) .

Advanced: How do computational models reconcile discrepancies in thermodynamic properties of methyl-substituted naphthalenes?

Methodological Answer:
For 2,3-dimethylnaphthalene, statistically calculated entropy values (S(T)) diverge from experimental data due to incomplete parameterization of alkyl-substituted aromatic systems .

Q. Validation Strategies :

Compare experimental condensed-phase thermochemistry (e.g., ΔfH°liquid) with Density Functional Theory (DFT) calculations.

Incorporate corrections for non-covalent interactions (e.g., van der Waals forces) in computational models.

Use high-precision calorimetry to refine heat capacity (Cp) and entropy values .

Advanced: What methodologies elucidate catalytic conversion mechanisms of cyclopenta-fused PAHs under high-temperature conditions?

Methodological Answer:

  • Kinetic Analysis : Study pseudo-first-order reaction kinetics for naphthalene derivatives using nickel-based catalysts. Account for inhibition by H₂S via competitive adsorption experiments .
  • In Situ Spectroscopy : Employ FTIR or Raman spectroscopy to track intermediate species (e.g., adsorbed benzene radicals) during gasification .

Q. Data Interpretation :

  • Model activation energies (Ea) using Arrhenius plots.
  • Validate turnover frequencies (TOF) under varying partial pressures of H₂ .

Advanced: How can researchers address contradictions between experimental and computational thermodynamic data for cyclopenta-fused systems?

Methodological Answer:

Data Harmonization : Cross-reference experimental datasets (e.g., NIST WebBook) with computational outputs (e.g., Gaussian simulations) .

Error Analysis : Quantify uncertainties in calculated entropy (e.g., ±5 J/mol·K) using Monte Carlo methods.

Experimental Replication : Repeat gas-phase thermochemistry measurements (e.g., combustion calorimetry) under controlled conditions .

Basic: What techniques assess the lipophilicity of cyclopenta-fused quinoline derivatives for pharmacological studies?

Methodological Answer:

  • Thin-Layer Chromatography (TLC) : Determine retention factors (Rf) on silica plates using methanol/water mobile phases. Correlate Rf with computed logP values .
  • Shake-Flask Method : Measure partition coefficients (logD) in octanol-water systems at physiological pH (7.4) .

Q. Best Practices :

  • Validate results with HPLC-UV for compound purity.
  • Use molecular docking to predict binding affinities to acetylcholinesterase .

Advanced: What strategies mitigate bias in toxicological studies of naphthalene derivatives?

Methodological Answer:

  • Risk of Bias (RoB) Assessment : Apply standardized questionnaires (Table C-6/C-7) to evaluate randomization, allocation concealment, and outcome reporting in animal/human studies .
  • Confidence Rating : Rate evidence quality using NIH/NTP frameworks (e.g., "high confidence" for replicated in vivo hepatotoxicity data) .

Q. Documentation :

  • Follow PRISMA guidelines for systematic reviews.
  • Disclose conflicts of interest in funding sources .

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